Olprinone hydrochloride was first developed in Japan and has been used in clinical settings since the late 1990s. Its synthesis and pharmacological properties have been extensively studied, contributing to its acceptance in various therapeutic applications.
Olprinone hydrochloride belongs to the class of phosphodiesterase type 3 inhibitors. These compounds are characterized by their ability to inhibit the enzyme phosphodiesterase, which is responsible for breaking down cyclic adenosine monophosphate. By inhibiting this enzyme, olprinone increases the levels of cyclic adenosine monophosphate, leading to enhanced cardiac function.
The synthesis of olprinone hydrochloride typically involves several key steps, including the formation of the core structure through condensation reactions followed by various purification processes. The exact synthetic route can vary but generally includes:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Analytical techniques like high-performance liquid chromatography and nuclear magnetic resonance spectroscopy are commonly employed to monitor the progress of synthesis and confirm the structure of olprinone hydrochloride.
Olprinone hydrochloride has a well-defined molecular structure characterized by its pyridine ring and various functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 273.71 g/mol.
The compound features:
Olprinone undergoes various chemical reactions that are essential for its activity:
Understanding these reactions is critical for optimizing dosing regimens and predicting potential drug interactions. The stability profile under different pH conditions also informs formulation strategies for intravenous administration.
Olprinone exerts its effects primarily through the inhibition of phosphodiesterase type 3, leading to increased levels of cyclic adenosine monophosphate within cardiac myocytes. This process results in:
Clinical studies have demonstrated that olprinone significantly improves cardiac output in patients with heart failure, highlighting its importance in acute care settings.
Relevant analyses indicate that olprinone maintains its efficacy across a range of physiological conditions, making it suitable for acute therapeutic interventions.
Olprinone hydrochloride is primarily used in clinical settings for:
Olprinone hydrochloride (chemical formula: C₁₄H₁₁ClN₄O; systematic name: 5-(imidazo[1,2-a]pyridin-6-yl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile hydrochloride) is a selective phosphodiesterase III (PDE III) inhibitor classified pharmacologically as a cardiotonic and vasodilatory agent [4] [8]. Its molecular weight is 286.72 g/mol (free base: 250.26 g/mol), and it typically presents as a white to off-white crystalline solid [7] [8]. The compound exhibits moderate water solubility (6.8–7.69 mg/mL in H₂O) but limited solubility in DMSO (≤4 mg/mL) [8]. Biochemically, olprinone HCl features an imidazopyridine scaffold linked to a dihydropyridinone ring, with a nitrile group enhancing its binding affinity to the PDE III catalytic domain [7]. Its inhibitory activity is highly specific, with half-maximal inhibitory concentrations (IC₅₀) of 0.35 μM for PDE III, compared to 150 μM (PDE I), 100 μM (PDE II), and 14 μM (PDE IV), confirming its selectivity [7].
Table 1: Key Physicochemical Properties of Olprinone HCl
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₄H₁₁ClN₄O | [1] |
Molecular Weight | 286.72 g/mol | [7] |
CAS Number | 119615-63-3 | [8] |
Solubility in Water | 6.8–7.69 mg/mL (26.82 mM) | [8] |
Solubility in DMSO | ≤4 mg/mL | [8] |
PDE III Inhibition (IC₅₀) | 0.35 μM | [7] |
Storage Conditions | 2–8°C (solid, moisture-sealed) | [8] |
Olprinone was developed in the early 1990s as a cardiotonic agent for acute heart failure, receiving regulatory approval in Japan in 1996 under the brand name Coretec Injection (marketed by Eisai Co.) [10]. Unlike milrinone (a related PDE III inhibitor), olprinone has not been approved in the US or EU, remaining investigational in those regions (DrugBank accession: DB16847) [4]. Its development expanded into hepatic protection following preclinical studies demonstrating hepatoprotective efficacy in partial hepatectomy models. A phase I clinical trial (UMIN000004975, 2011–2015) established preliminary safety in 23 hepatectomy patients, showing trends toward reduced post-hepatectomy liver failure (PHLF) [2]. As of 2024, translational research continues, with a phase I trial (jRCTs041230110/jRCTs041230111) investigating its utility for central venous pressure (CVP) management during open and laparoscopic hepatectomy [5]. This trial employs a 3+3 dose-escalation design (0.10–0.30 μg/kg/min) to establish maximum tolerated doses [5].
Table 2: Historical Milestones in Olprinone Development
Year | Event | Significance | |
---|---|---|---|
1993 | First pharmacokinetic studies in beagle dogs | Established species metabolism profiles | [10] |
1996 | Approved in Japan for acute heart failure (Coretec®) | Initial clinical commercialization | [10] |
2008 | Discovery of glutamate release inhibition in hippocampal neurons | Revealed neurological actions via cGMP/PKG | [6] |
2017 | Phase I trial completion in hepatectomy patients (n=23) | Confirmed safety in liver surgery | [2] |
2024 | Molecular study published on hepatoprotective mechanisms | Elucidated NF-κB suppression in hepatocytes | [3] |
2025 | Ongoing phase I trial for CVP management in hepatectomy | Evaluating hemodynamic optimization | [5] |
Olprinone exerts its primary effects through reversible inhibition of phosphodiesterase III (PDE III), an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in cardiomyocytes, vascular smooth muscle, and hepatocytes [3] [7]. This inhibition elevates intracellular cAMP, activating protein kinase A (PKA) and inducing:
Additionally, olprinone modulates cGMP-dependent pathways in neural tissues, inhibiting hippocampal glutamate release via protein kinase G (PKG) [6]. This reduces excitotoxicity and calcium influx in neurons, suggesting neuroprotective potential [6]. In acute inflammation models, olprinone (0.2 mg/kg) downregulates MAP kinase signaling (p38 and ERK1/2) and apoptotic factors (Bax, Fas-L), mitigating tissue injury in spinal cord trauma [9]. The convergence of these pathways underscores olprinone’s multimodal action beyond cardiotonic effects.
Table 3: cAMP/cGMP-Mediated Biological Effects of Olprinone
Target System | Key Mechanism | Biological Outcome | Reference |
---|---|---|---|
Cardiovascular | PDE III inhibition → ↑cAMP → PKA activation | Positive inotropy, vasodilation, reduced afterload | [4] [9] |
Hepatic | ↓NF-κB translocation → ↓TNF-α/iNOS | Attenuated inflammation; reduced hepatocyte apoptosis | [3] |
Neurological | ↑cGMP → PKG activation → ↓Ca²⁺ influx | Inhibition of glutamate release; neuroprotection | [6] |
Renal/Systemic | ↓Neutrophil infiltration → ↓oxidant stress | Reduced ischemia-reperfusion injury in kidneys/lungs | [7] [9] |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1